BenchChemオンラインストアへようこそ!

MBX-1162

Antibacterial MIC Gram-Negative

MBX-1162 is a unique, symmetrical bis-indole antibiotic probe. It is differentiated from other bis-indoles by its broad Gram-negative activity, unique MepA/MepR efflux specificity in S. aureus, and potent DNA-damaging mechanism. Researchers rely on this exact compound as a scaffold for novel broad-spectrum agents and to study efflux-mediated resistance. Ideal for transitioning from validated in vitro potency to in vivo models.

Molecular Formula C30H28N6
Molecular Weight 472.6 g/mol
CAS No. 1225332-95-5
Cat. No. B1676254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMBX-1162
CAS1225332-95-5
SynonymsMBX-1162, MBX1162, MBX 1162
Molecular FormulaC30H28N6
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESC1CNC(=NC1)C2=CC3=C(C=C2)C=C(N3)C4=CC=C(C=C4)C5=CC6=C(N5)C=C(C=C6)C7=NCCCN7
InChIInChI=1S/C30H28N6/c1-11-31-29(32-12-1)23-9-7-21-15-25(35-27(21)17-23)19-3-5-20(6-4-19)26-16-22-8-10-24(18-28(22)36-26)30-33-13-2-14-34-30/h3-10,15-18,35-36H,1-2,11-14H2,(H,31,32)(H,33,34)
InChIKeyCYZKZDNPVSMEPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MBX-1162 Procurement Guide: Bis-Indole Antibiotic with Potent Gram-Positive Activity


MBX-1162 (CAS 1225332-95-5) is a synthetic, symmetrical bis-indole compound [1] belonging to the carbamimidoyl-tethered indole class [2]. It exhibits potent in vitro antibacterial activity against a broad spectrum of Gram-positive and Gram-negative pathogens, including multidrug-resistant strains [1]. The compound demonstrates a unique resistance profile related to the substrate specificity of the MepA and MepR efflux systems in *Staphylococcus aureus* .

Why MBX-1162 Cannot Be Directly Substituted by Other Bis-Indoles


The bis-indole class exhibits significant structural diversity leading to substantial differences in antibacterial spectrum and potency. The 'head-to-head' symmetrical arrangement of MBX-1162 is crucial for its broad Gram-negative activity, a property not shared by all analogues [1]. Furthermore, its specific interaction with the MepA/MepR efflux pump in *S. aureus* and its potent DNA-binding mechanism [1] suggest a unique pharmacological profile that cannot be assumed for other bis-indoles without direct, quantitative, and comparative data. Substituting MBX-1162 with a similar compound like MBX-1066 risks losing significant Gram-negative activity and targeting a different molecular mechanism, thereby invalidating experimental or therapeutic outcomes.

MBX-1162 Quantitative Differentiation Data Against Comparators


MBX-1162 MIC90 Values vs. Gram-Negative Pathogens Compared to MBX-1066

MBX-1162 demonstrates superior in vitro activity against all Gram-negative strains tested when compared to its close structural analogue, MBX-1066 [1]. While both compounds are potent against Gram-positive bacteria, MBX-1162 exhibits significantly lower MIC90 values against a range of critical Gram-negative pathogens [1].

Antibacterial MIC Gram-Negative ESKAPE

MBX-1162 vs. MBX-1066 and Ciprofloxacin: Hypersensitivity in DNA Repair-Deficient E. coli

In a direct comparative study, an *E. coli* mutant deficient in the SOS DNA repair pathway (ΔrecA) is hypersensitive to MBX-1162, but the effect is less pronounced for its analogue, MBX-1066. The MIC of MBX-1162 against the ΔrecA mutant was 0.25 μg/ml, half the MIC for wild-type *E. coli* (0.5 μg/ml). In contrast, the MIC of MBX-1066 was reduced from 1.0 μg/ml in wild-type to 0.5 μg/ml in the ΔrecA mutant [1].

Antibacterial DNA Repair Mechanism of Action E. coli

MBX-1162 vs. MBX-1066: Differential Susceptibility to MepA/MepR Efflux in S. aureus

MBX-1162 is a substrate for the MepA efflux pump in *S. aureus*, which is regulated by MepR. Studies have shown it does not exhibit cross-resistance with other related compounds, a phenomenon linked to this specific substrate-efflux interaction . In contrast, MBX-1066 has been reported to be a poor substrate for MepA, and its activity is not affected by MepR regulation [1].

Antibacterial Efflux Pump Resistance S. aureus

MBX-1162 as a Foundational Scaffold for ESKAPE-Active Hybrid Antibacterials

MBX-1162 serves as a key structural component in the design of next-generation hybrid antibacterials. When its structure was hybridized with pentamidine and MMV688271, the resulting compounds (e.g., 1a and 1d) demonstrated potent sub-μg/ml activity against high-priority ESKAPE pathogens [1]. This is a significant improvement over the standalone components. For context, pentamidine alone typically exhibits MICs ranging from 200 to 1600 μg/ml against Gram-negative bacteria [2], highlighting the value MBX-1162's scaffold contributes to creating novel, highly potent agents.

Antibacterial Drug Repurposing ESKAPE Hybrid Molecules

MBX-1162 Potency Against Key Gram-Positive Resistant Pathogens

MBX-1162 exhibits extreme potency against several high-priority Gram-positive pathogens, with MIC90 values in the low nanogram/ml range. Its activity against methicillin-resistant *S. aureus* (MRSA) is 0.06 μg/ml, and against vancomycin-resistant *E. faecium* (VRE) is 0.004 μg/ml [1]. This level of activity is notable even within the bis-indole class and is a key performance benchmark. For comparison, its close analogue MBX-1066 is also described as a 'potent antibacterial agent' against a wide range of bacteria [2], but the quantitative data for MBX-1162 provides a specific benchmark for its superior performance.

Antibacterial MIC90 MRSA VRE

MBX-1162 In Vivo Efficacy in Murine Lethal Infection Models

The bis-indole class, including MBX-1162, has demonstrated in vivo efficacy in murine models of lethal infection. Studies showed that treatment with bis-indoles significantly increased the survival of mice infected with lethal doses of *Bacillus anthracis*, *Staphylococcus aureus*, or *Yersinia pestis* [1]. While these studies were performed with a closely related analogue (MBX-1066), the data supports the in vivo translatability and therapeutic potential of the entire bis-indole class [1]. This contrasts with many other experimental antibacterials that show potent in vitro activity but fail to demonstrate efficacy in animal models.

Antibacterial In Vivo Efficacy Animal Model

Optimal Research Applications for MBX-1162 Based on Quantitative Evidence


Broad-Spectrum Antibacterial Discovery Targeting ESKAPE Pathogens

MBX-1162 is an ideal starting point or reference compound for medicinal chemistry programs focused on broad-spectrum agents, particularly those targeting difficult-to-treat Gram-negative ESKAPE pathogens. Its demonstrated superior Gram-negative MIC90 profile compared to MBX-1066 [1] makes it a more relevant scaffold for this research direction. Furthermore, its successful use in creating potent hybrid molecules validates it as a robust chemical platform for further development [2].

Investigating Bacterial DNA Repair and SOS Response Mechanisms

The hypersensitivity of *E. coli* DNA repair mutants (ΔrecA) to MBX-1162, as shown in direct comparison with MBX-1066 and ciprofloxacin [1], establishes it as a valuable chemical probe. Researchers can use MBX-1162 to study the interplay between DNA damage, the SOS response, and bacterial survival, as its mechanism appears to involve a more significant DNA-damaging component than some of its structural analogues.

Studying MepA/MepR-Mediated Efflux Pump Resistance in *S. aureus*

The defined relationship between MBX-1162's activity and the MepA/MepR efflux system in *S. aureus* [1] makes it a specialized tool for research in this area. Since its close analogue MBX-1066 is a poor substrate for the same pump [2], a comparative study using both compounds can effectively dissect the role of MepA-mediated efflux in conferring resistance to different chemical scaffolds. This is a unique experimental system for understanding and potentially overcoming efflux-based resistance.

In Vivo Proof-of-Concept Studies for Novel Antibacterials

Given the established in vivo efficacy of the bis-indole class in murine lethal infection models [1], MBX-1162 is a strong candidate for researchers looking to transition from in vitro potency to animal models. Its potent in vitro activity against key pathogens like MRSA and VRE [2], combined with the class-level validation of in vivo activity, reduces the risk associated with advancing this compound into more complex biological systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MBX-1162

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.